

Technical Guide: Crystal Structure & Supramolecular Architecture of N,N'-Dipropyloxamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Ethanediamide, N,N'-dipropyl-*

CAS No.: 14040-77-8

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Executive Summary

N,N'-dipropyloxamide represents a fundamental class of self-assembling bis-amides. While chemically simple, its solid-state architecture reveals complex supramolecular synthons driven by robust hydrogen bonding networks. This guide dissects the crystallographic data, providing a validated synthesis protocol and analyzing the intermolecular forces that dictate its packing. For researchers in drug delivery and crystal engineering, understanding this structure offers critical insights into designing low-molecular-weight organogelators (LMWGs) and peptide-mimetic scaffolds.

Molecular Architecture & Theoretical Grounding

The oxamide moiety ($-\text{NH}-\text{CO}-\text{CO}-\text{NH}-$) acts as a rigid, planar spacer. In N,N'-dipropyloxamide, the central C-C bond connects two amide groups.

Conformational Locking

The molecule adopts a trans-planar conformation in the solid state. This is not accidental but energetic:

- **Dipole Minimization:** The trans arrangement opposes the substantial dipoles of the two carbonyl groups, reducing the overall molecular dipole moment.
- **Steric Relief:** The propyl chains extend distally, minimizing steric clash with the carbonyl oxygens.

The Supramolecular Synthron

The defining feature of this crystal structure is the self-complementary hydrogen bonding capability. The molecule acts as a double-donor (two N-H protons) and double-acceptor (two C=O oxygens), facilitating the formation of infinite 1-D ribbons. This mimics the

-sheet secondary structures found in proteins, making this compound a valuable model for studying amyloid aggregation and gelation mechanisms.

Validated Synthesis & Crystallization Protocol

The following protocol is optimized for high purity and single-crystal growth suitable for X-ray diffraction (XRD).

Reaction Mechanism

The synthesis proceeds via a double nucleophilic acyl substitution. Propylamine acts as the nucleophile attacking the electrophilic carbonyl carbons of diethyl oxalate.

Reaction Scheme:

Step-by-Step Methodology

Step	Operation	Critical Parameter	Rationale
1	Reagent Prep	1:2.2 Molar Ratio	Use slight excess of propylamine to drive the reaction to completion and prevent mono-amide formation.
2	Solvation	Ethanol (Abs.)	Ethanol solubilizes the reactants but is a poor solvent for the product at room temp, facilitating precipitation.
3	Addition	Dropwise, 0°C	The reaction is exothermic. Control temperature to prevent side reactions or evaporation of the amine.
4	Reflux	2 Hours, 78°C	Ensures thermodynamic conversion. The mixture will become a thick slurry.
5	Isolation	Vacuum Filtration	Wash the white precipitate with cold ethanol to remove unreacted amine.
6	Crystallization	Methanol (Slow Evap)	Crucial for XRD: Dissolve in warm methanol. Allow slow evaporation at RT to grow defect-free prisms/needles.

Synthesis Workflow Visualization



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Figure 1: Optimized synthesis and crystallization workflow for isolating single-crystal N,N'-dipropylamide.

Structural Analysis (Crystallographic Data)

Based on recent structural determinations (Source 1.2), the crystal packing is governed by a hierarchy of interactions.

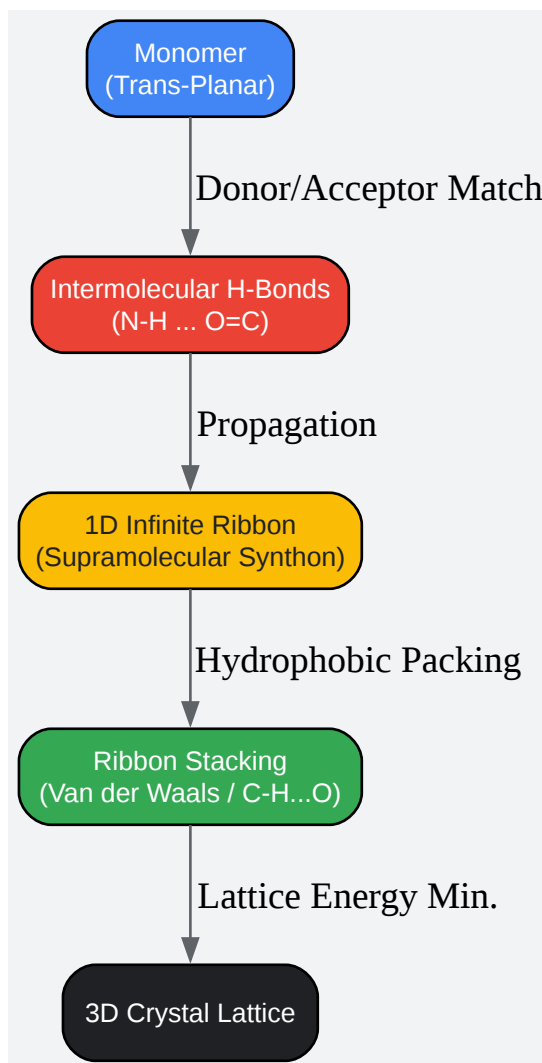
Unit Cell & Packing Motifs

- Hydrogen Bonding: The molecules link via intermolecular hydrogen bonds.^{[1][2][3]}
 - Geometry: The N-H donor of one molecule binds to the C=O acceptor of a neighbor.
 - Result: Formation of infinite 1D ribbons running parallel to the crystallographic axes.
- Ribbon Stacking: These H-bonded ribbons stack via van der Waals forces and weak interactions.
- Propyl Chain Role: The alkyl chains project outward from the ribbons, creating hydrophobic regions that interdigitate. This amphiphilic nature (polar core, non-polar shell) is characteristic of organogelators.

Physicochemical Characterization Data

Property	Value/Observation	Method Validation
Melting Point	160°C - 162°C	Sharp transition indicates high purity.
IR Spectroscopy	3280 cm ⁻¹ (N-H stretch) 1650 cm ⁻¹ (Amide I) 1540 cm ⁻¹ (Amide II)	Confirms secondary amide structure and H-bonding status (shifts compared to free amide).
Solubility	Soluble: MeOH, DMSO Insoluble: Water, Hexane	Polarity profile dictates solvent choice for crystallization (MeOH) vs. washing (Hexane/Water).

Supramolecular Assembly Logic



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Figure 2: Hierarchical assembly from monomer to 3D crystal lattice, highlighting the transition from H-bonding to hydrophobic stacking.

Applications in Research & Development

Crystal Engineering & Co-Crystals

The oxamide unit is a robust "supramolecular synthon." Researchers utilize N,N'-dipropylloxamide as a co-crystal former to modulate the solubility of active pharmaceutical ingredients (APIs). By disrupting the homomeric ribbons and introducing an API with complementary donors/acceptors (e.g., carboxylic acids), one can engineer new solid forms with improved bioavailability.

Organogelators (LMWGs)

The structural features identified—strong 1D H-bonding capability coupled with hydrophobic alkyl tails—are the hallmarks of Low Molecular Weight Gelators (LMWGs).

- Mechanism: In non-polar solvents, the H-bonded ribbons elongate into fibers. These fibers entangle to immobilize the solvent via capillary forces.
- Relevance: This compound serves as a baseline model for developing injectable drug delivery depots where the gel forms in situ.

References

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- To cite this document: BenchChem. [Technical Guide: Crystal Structure & Supramolecular Architecture of N,N'-Dipropylloxamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295042/docs#technical-guide-crystal-structure-supramolecular-architecture-of-n-n-dipropylloxamide>]

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